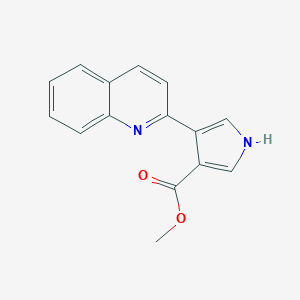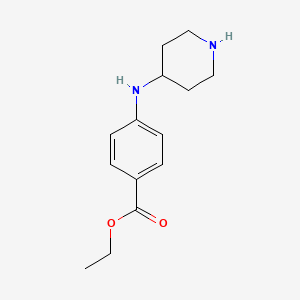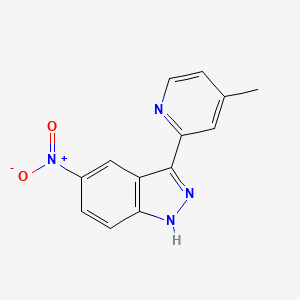
3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a nitro group at the 5-position and a 4-methylpyridin-2-yl group at the 3-position of the indazole ring, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Nitro Group: Nitration of the indazole core is achieved using concentrated nitric acid or a mixture of nitric and sulfuric acids under controlled temperature conditions.
Attachment of the 4-methylpyridin-2-yl Group: This step involves the coupling of the nitro-indazole with 4-methylpyridine using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: Oxidative reactions can modify the methyl group on the pyridine ring to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Reduction: 3-(4-methylpyridin-2-yl)-5-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: 3-(4-carboxypyridin-2-yl)-5-nitro-1H-indazole or 3-(4-formylpyridin-2-yl)-5-nitro-1H-indazole.
Aplicaciones Científicas De Investigación
3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to bind to specific molecular targets, such as kinases or transcription factors, plays a crucial role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Known for its antibacterial properties.
4-methylpyridin-2-yl)-N-(3-bromothiophen-2-yl)methanimine: Used in palladium-catalyzed cross-coupling reactions.
N-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide: Investigated for its potential therapeutic applications.
Uniqueness
3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole stands out due to its unique combination of a nitro group and a 4-methylpyridin-2-yl group on the indazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1356088-02-2 |
|---|---|
Fórmula molecular |
C13H10N4O2 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C13H10N4O2/c1-8-4-5-14-12(6-8)13-10-7-9(17(18)19)2-3-11(10)15-16-13/h2-7H,1H3,(H,15,16) |
Clave InChI |
FKVPATHFBDVKRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



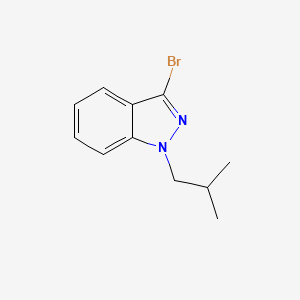
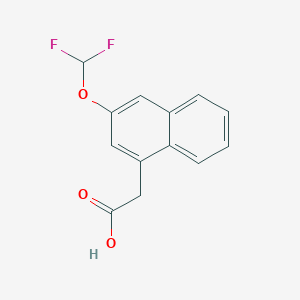
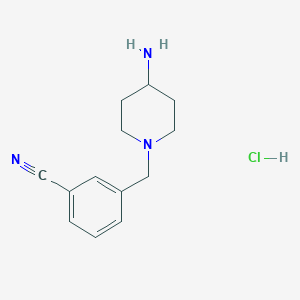
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11861019.png)
![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)
![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)
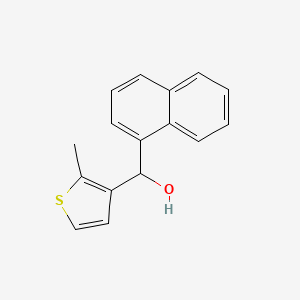
![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)

![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)

